molecular formula C10H13NO3 B12851461 Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate

Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate

Cat. No.: B12851461
M. Wt: 195.21 g/mol
InChI Key: RFUHEJIZWPQATB-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate typically involves the esterification of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of 2-amino-3-(2-hydroxyphenyl)propanal.

    Reduction: Formation of 2-amino-3-(2-hydroxyphenyl)propanol.

    Substitution: Formation of 2-amino-3-(2-chlorophenyl)propanoate.

Scientific Research Applications

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the para position.

    Methyl ®-2-amino-3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the meta position.

Uniqueness

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m1/s1

InChI Key

RFUHEJIZWPQATB-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1O)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1O)N

Origin of Product

United States

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